molecular formula C17H23ClN2O3 B2597359 N1-(2-chlorobenzyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide CAS No. 1351614-06-6

N1-(2-chlorobenzyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide

Cat. No.: B2597359
CAS No.: 1351614-06-6
M. Wt: 338.83
InChI Key: MQSRVBLSRNQZOJ-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is an oxalic acid diamide-based compound offered for research purposes. Compounds within the oxalamide class have demonstrated significant research value in medicinal chemistry, particularly as potential anticancer agents[a citation:3]. Some oxalamides function as prodrugs that are metabolically activated by specific cytochrome P450 enzymes, such as CYP4F11, within certain cancer cell lines[a citation:3]. Upon activation, these compounds can covalently bind to and inhibit Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids[a citation:3]. Cancer cells rely on SCD activity for membrane fluidity and proliferation, making it a promising therapeutic target[a citation:3]. Inhibition of SCD depletes monounsaturated fatty acids, leading to endoplasmic reticulum stress and selective death in sensitive cancer cells, while potentially sparing normal cells[a citation:3]. The structural motifs present in this compound—including the chlorobenzyl and cyclohexyl-hydroxyethyl groups—are designed to explore structure-activity relationships (SAR) related to metabolic activation, potency, and selectivity. This product is intended for use in biochemical research and early-stage drug discovery applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-cyclohexyl-2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c18-14-9-5-4-8-13(14)10-19-16(22)17(23)20-11-15(21)12-6-2-1-3-7-12/h4-5,8-9,12,15,21H,1-3,6-7,10-11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSRVBLSRNQZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 2-cyclohexyl-2-hydroxyethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-chlorobenzylamine and 2-cyclohexyl-2-hydroxyethylamine in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalamic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamic acids, while reduction may produce amines.

Scientific Research Applications

Basic Information

  • Molecular Formula : C15H20ClN2O3
  • Molecular Weight : 308.79 g/mol
  • CAS Number : 1396854-47-9
  • Structure : The compound features an oxalamide backbone with substituents that enhance its biological activity.

Medicinal Chemistry

N1-(2-chlorobenzyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent.

Agriculture

The compound has also been explored for use as a pesticide or herbicide. Its ability to inhibit certain enzymes involved in plant growth suggests it could be effective in controlling unwanted vegetation.

Case Study: Herbicidal Activity

Research demonstrated that this compound significantly reduced the growth of several weed species without adversely affecting crop yield. This selectivity is crucial for developing sustainable agricultural practices.

Materials Science

In materials science, the compound's unique properties allow it to be used in synthesizing advanced materials, including polymers and coatings. Its oxalamide structure contributes to enhanced thermal stability and mechanical strength.

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices to improve their thermal and mechanical properties. The resulting materials exhibited improved performance under stress and higher temperature resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Key Compounds :

  • N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) : Exhibits antiviral activity targeting HIV entry. The 4-chlorophenyl group enhances binding to hydrophobic pockets, while the thiazole-pyrrolidine moiety contributes to stereochemical complexity and target specificity .
  • N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28): Features halogenated aryl and methoxyphenethyl groups.

Structural Contrasts :

  • The 2-chlorobenzyl group in the target compound differs from 4-chlorophenyl in compounds by substitution position, which may alter steric hindrance and electronic effects.

Oxalamides in Flavor Chemistry

Key Compound :

  • N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) : A potent umami flavor enhancer with regulatory approval (FEMA 4233). Its dimethoxybenzyl group enhances solubility in food matrices, while the pyridinylethyl moiety mimics glutamate’s carboxylate group .

Comparison :

  • The target compound’s 2-chlorobenzyl group lacks the electron-donating methoxy substituents of S336, reducing its polarity and likely flavor-enhancing efficacy.
  • The cyclohexyl-hydroxyethyl group may confer bitterness or astringency due to increased hydrophobicity, limiting its suitability as a flavor agent.

Oxalamides in Coordination Chemistry

Key Compound :

  • N1-(2-Carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide (H3obea) : An asymmetric ligand forming 2D coordination polymers with Cu(II). The carboxyphenyl and hydroxyethyl groups enable dual binding modes (hydrogen bonding and metal coordination) .

Contrasts :

  • The target compound’s 2-chlorobenzyl group replaces the carboxyphenyl in H3obea, eliminating carboxylate-mediated metal binding.
  • The cyclohexyl group may sterically hinder polymer formation, favoring monomeric complexes over extended frameworks.

Thermodynamic and Solubility Properties

Key Findings :

  • N1,N2-Bis(2-nitrophenyl)oxalamide : Exhibits positive enthalpy (ΔH°) and entropy (ΔS°) changes during solvation, attributed to disrupted intramolecular hydrogen bonds .
  • N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) : Adamantyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane penetration .

Inferences for the Target Compound :

  • The hydroxyethyl group may form intramolecular hydrogen bonds, lowering ΔH° and ΔS° compared to non-hydroxylated analogs.
  • The cyclohexyl group likely reduces solubility in polar solvents, similar to adamantyl-containing oxalamides.

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. The compound belongs to the oxalamide class, which are known for diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C17H22ClN3O3C_{17}H_{22}ClN_3O_3. The structure features a chlorobenzyl moiety and a cyclohexyl-hydroxyethyl group, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert effects through:

  • Inhibition of Enzymatic Activity : Similar compounds in the oxalamide class have shown potential as enzyme inhibitors, particularly in cancer-related pathways.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, indicating a possible application in treating infections.
  • Antitumor Activity : Research has indicated that oxalamides can induce apoptosis in cancer cells, suggesting that this compound may have similar properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionPotential inhibition of cancer-related enzymes
AntimicrobialEffective against certain bacterial strains
AntitumorInduction of apoptosis in cancer cells

Case Studies

A detailed examination of case studies involving related compounds reveals insights into the potential efficacy of this compound:

  • Antitumor Efficacy :
    • A study on similar oxalamides showed significant reduction in tumor growth in xenograft models when administered at specific doses, suggesting that this compound could also exhibit similar antitumor properties.
  • Antimicrobial Testing :
    • In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that related compounds had minimum inhibitory concentrations (MICs) below clinically relevant levels, indicating a promising therapeutic index.
  • Mechanistic Studies :
    • Investigations into the molecular mechanisms revealed that compounds with similar structures could induce DNA damage and activate apoptotic pathways in cancer cells, warranting further exploration for this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-(2-chlorobenzyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of intermediates such as the chlorobenzyl group and cyclohexyl-hydroxyethyl amine. Critical steps include amide bond formation via coupling reagents (e.g., EDC/HOBt) under inert atmospheres. Optimization requires precise control of temperature (e.g., 0–5°C for sensitive steps) and solvent choice (e.g., anhydrous DMF for coupling). Purification via column chromatography with gradients of ethyl acetate/hexane ensures >95% purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with key signals such as δH 1.10–2.20 (cyclohexyl protons) and δH 7.41–7.82 (chlorobenzyl aromatic protons). Liquid Chromatography-Mass Spectrometry (LC-MS) verifies molecular weight (e.g., [M+H]+ = 423.27 for similar oxalamides). High-Performance Liquid Chromatography (HPLC) assesses purity (>90% for research-grade samples) .

Q. What initial biological screening approaches are used to evaluate its bioactivity?

  • Methodological Answer : In-vitro assays targeting enzymes (e.g., kinase inhibition) or receptors (e.g., GPCR binding) are conducted using fluorescence polarization or radioligand displacement. Cytotoxicity is assessed via MTT assays in cancer cell lines (e.g., IC50 values reported for analogues). Dose-response curves and selectivity indices guide further optimization .

Advanced Research Questions

Q. How do structural modifications influence bioactivity, and what methodologies are used in structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR studies involve synthesizing derivatives with variations in the chlorobenzyl (e.g., substituting Cl with F) or cyclohexyl-hydroxyethyl groups (e.g., replacing cyclohexyl with adamantyl). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like soluble epoxide hydrolase. Bioactivity data is analyzed using multivariate regression to identify critical substituents .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) validate results. Batch-to-batch purity variations are mitigated via rigorous QC (e.g., ¹H NMR integration) .

Q. How can in silico approaches predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model binding stability in solvent environments. Quantum mechanics/molecular mechanics (QM/MM) calculations assess electronic interactions at active sites. Pharmacophore mapping identifies key hydrogen bonds (e.g., oxalamide carbonyls with catalytic lysines) .

Data Contradiction and Optimization

Q. How can low yields in amide coupling steps be addressed?

  • Methodological Answer : Low yields (<30%) often stem from steric hindrance at the hydroxyethyl group. Alternative coupling reagents (e.g., HATU instead of EDC) or microwave-assisted synthesis (60°C, 30 min) improve efficiency. Pre-activation of carboxylic acids as N-hydroxysuccinimide esters enhances reactivity .

Q. What are the implications of conflicting solubility data in pharmacokinetic studies?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are addressed using co-solvents (e.g., PEG-400) or lipid-based formulations. LogP calculations (e.g., ClogP = 3.2) guide salt formation (e.g., hydrochloride salts) to enhance bioavailability. Parallel artificial membrane permeability assays (PAMPA) correlate in vitro/in vivo absorption .

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